2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole
Overview
Description
2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-fluorobenzyl group and a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
The synthesis of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the 2-fluorobenzyl group.
Formation of the Benzimidazole Moiety: The benzimidazole ring is formed through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or piperidine rings are replaced by other groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of certain bonds within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3, 4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
These compounds share structural similarities with this compound but differ in the specific substituents on the piperidine and benzimidazole rings. The uniqueness of this compound lies in its specific combination of the 2-fluorobenzyl group and the benzimidazole moiety, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3/c20-16-6-2-1-5-15(16)13-23-11-9-14(10-12-23)19-21-17-7-3-4-8-18(17)22-19/h1-8,14H,9-13H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBZWXBJWOBKNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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